molecular formula C23H16N2O B5821491 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile

4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile

Cat. No. B5821491
M. Wt: 336.4 g/mol
InChI Key: MKQCIBNTYJPJAW-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile, also known as BVT.5182, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. In 5182, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research.

Mechanism of Action

4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile works by binding to the ATP-binding site of AKT and PDK1, inhibiting their activity and preventing the downstream signaling pathways that promote cell growth and survival. This ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile can effectively inhibit the activity of AKT and PDK1 in cancer cells, leading to a decrease in cell proliferation and an increase in apoptosis. Additionally, 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile in lab experiments is its specificity for AKT and PDK1, which allows for targeted inhibition of these kinases in cancer cells. However, one limitation is the need for further studies to determine its efficacy in vivo and its potential for off-target effects.

Future Directions

There are several future directions for further research on 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile. These include exploring its potential use in combination with other cancer treatments, investigating its efficacy in animal models, and developing more potent and selective inhibitors of AKT and PDK1. Additionally, further studies are needed to determine the optimal dosage and administration of 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile for cancer treatment.

Synthesis Methods

4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-(4-cyanophenyl)ethanone with 2-(benzyloxy)benzaldehyde to form 2-[2-(benzyloxy)phenyl]-1-cyanovinyl]-4-cyanophenyl ketone. This intermediate is then reacted with sodium methoxide to form 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile.

Scientific Research Applications

4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile has been studied for its potential use in cancer treatment, specifically in the inhibition of the protein kinases AKT and PDK1. These kinases are known to play a role in cell growth and survival, and their overexpression has been linked to the development and progression of various types of cancer.

properties

IUPAC Name

4-[(E)-1-cyano-2-(2-phenylmethoxyphenyl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O/c24-15-18-10-12-20(13-11-18)22(16-25)14-21-8-4-5-9-23(21)26-17-19-6-2-1-3-7-19/h1-14H,17H2/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQCIBNTYJPJAW-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.